molecular formula C8H6N2O3S B13089106 5-(3-Methylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid

5-(3-Methylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid

Cat. No.: B13089106
M. Wt: 210.21 g/mol
InChI Key: HKBQPKUTZLKQLS-UHFFFAOYSA-N
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Description

5-(3-Methylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound that contains both thiophene and oxadiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Methylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-methylthiophene-2-carboxylic acid hydrazide with a suitable nitrile oxide precursor under acidic or basic conditions. The reaction conditions often involve heating the mixture to promote cyclization and formation of the oxadiazole ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to streamline the process.

Chemical Reactions Analysis

Types of Reactions

5-(3-Methylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(3-Methylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(3-Methylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its heterocyclic rings. The thiophene and oxadiazole rings can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, which contribute to its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 3-Methylthiophene-2-carboxylic acid
  • 1,2,4-Oxadiazole derivatives
  • Thiophene-oxadiazole hybrids

Uniqueness

5-(3-Methylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid is unique due to the presence of both thiophene and oxadiazole rings in its structure. This dual functionality allows it to exhibit a wide range of chemical reactivity and biological activity, making it a versatile compound for various applications .

Properties

Molecular Formula

C8H6N2O3S

Molecular Weight

210.21 g/mol

IUPAC Name

5-(3-methylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid

InChI

InChI=1S/C8H6N2O3S/c1-4-2-3-14-5(4)7-9-6(8(11)12)10-13-7/h2-3H,1H3,(H,11,12)

InChI Key

HKBQPKUTZLKQLS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)C2=NC(=NO2)C(=O)O

Origin of Product

United States

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